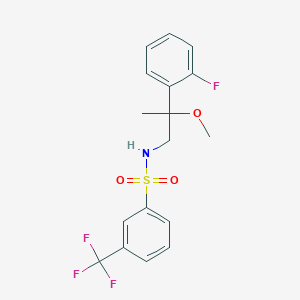
N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a trifluoromethyl group, a fluorophenyl group, and a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学研究应用
N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism by which N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The sulfonamide group can form hydrogen bonds with target molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
- N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide
- Trifluoromethyl phenyl sulfone
- N-sulfinylimines
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a sulfonamide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
生物活性
N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide, with the CAS number 1797160-21-4, is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C20H21F4NO2
- Molecular Weight : 383.4 g/mol
- Structure : The compound features a benzenesulfonamide moiety with fluorinated and methoxy substituents, which contribute to its biological activity.
Biological Activity Overview
The compound exhibits significant anti-inflammatory and cytotoxic properties, as well as potential inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
Anti-inflammatory Activity
Research indicates that derivatives of benzenesulfonamides, including this compound, show promising anti-inflammatory effects. In a study comparing various compounds, it was found that certain derivatives achieved up to 82.9% edema inhibition compared to standard anti-inflammatory drugs such as celecoxib and diclofenac .
Table 1: Comparative Anti-inflammatory Activity
| Compound | % Edema Inhibition | Reference Drug |
|---|---|---|
| This compound | 71.2 - 82.9% | Celecoxib (85.6%) |
| Other Derivatives | Varies | Diclofenac (83.4%) |
Cytotoxicity
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested at a concentration of 10 µM across a panel of 59 cancer cell lines, showing varying degrees of growth inhibition . Notably, the positive cytotoxic effects were recorded for some derivatives, indicating potential as an anticancer agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Lines Tested | Positive Cytotoxic Effects (PCE) |
|---|---|---|
| This compound | 59 | 2/59 - 5/59 |
| Reference Drug (Imatinib) | 59 | 20/59 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of COX enzymes, which play a pivotal role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation. Molecular docking studies have suggested strong binding affinities for COX-2, indicating a potential pathway for therapeutic action against inflammatory diseases .
Case Studies
- Study on Anti-inflammatory Effects : A comparative study involving several benzenesulfonamide derivatives highlighted the anti-inflammatory potential of this compound through in vivo assessments where it exhibited significant edema reduction in animal models .
- Cytotoxic Evaluation : Another investigation focused on the cytotoxicity profile revealed that while the compound showed moderate activity against certain cancer cell lines, it did not surpass the efficacy of established chemotherapeutic agents like doxorubicin .
属性
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4NO3S/c1-16(25-2,14-8-3-4-9-15(14)18)11-22-26(23,24)13-7-5-6-12(10-13)17(19,20)21/h3-10,22H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWDBRNTUPYZRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)(C2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













